3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-14-7-6(11(12)13)5-10(9-7)4-2-3-8/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXFPJYQILWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:
Formation of 3-methoxy-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methoxy-4-nitro-1H-pyrazole with potassium carbonate in dimethylformamide (DMF) at room temperature.
Alkylation: The 3-methoxy-4-nitro-1H-pyrazole is then alkylated using an appropriate alkylating agent, such as 3-chloropropan-1-amine, in the presence of a base like potassium carbonate in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Various nucleophiles and bases depending on the desired substitution.
Major Products Formed
Reduction: 3-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-1-amine.
Substitution: Products depend on the substituent introduced in place of the methoxy group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine demonstrates effectiveness against various bacterial strains. The presence of the nitro group enhances its ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Potential as an Anticancer Agent
Emerging research is exploring the potential of pyrazole derivatives in cancer therapy. Preliminary findings suggest that this compound may induce apoptosis in cancer cells, making it a subject of interest for further investigation in oncology .
Pesticidal Properties
The compound's structural characteristics suggest potential applications in agrochemicals. Its ability to disrupt biological processes in pests could lead to the development of new pesticides that are effective yet environmentally friendly. Research is ongoing to evaluate its efficacy against specific agricultural pests .
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its reactive amine group allows for easy incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the amine group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues of Pyrazole-Linked Propan-1-Amine Derivatives
The following table summarizes key structural and functional differences between 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine and related compounds:
Key Differences in Physicochemical Properties and Reactivity
Electron-Withdrawing vs. Electron-Donating Substituents: The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the methoxy group provides moderate electron-donating effects .
Synthetic Accessibility :
- The target compound is synthesized via standard pyrazole alkylation, while analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine require transition metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig) for cyclopropane introduction .
- Thiazole-piperazine derivatives (e.g., ) involve multi-step reactions with yields influenced by steric hindrance from bulky substituents.
Biological Activity :
Spectral and Analytical Data
Pharmaceutical Relevance
Material Science
- Propan-1-amine derivatives are used in functionalizing graphene layers via Paal–Knorr reactions, achieving high yields (77–91%) with amines like 3-(triethoxysilyl)propan-1-amine . The target compound’s nitro group could enhance surface adhesion in such applications.
Biological Activity
3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative characterized by a methoxy group and a nitro group on the pyrazole ring, along with a propan-1-amine side chain. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anti-inflammatory effects.
- Molecular Formula : CHNO
- Molecular Weight : 200.195 g/mol
- CAS Number : 1006442-43-8
Synthesis
The synthesis typically involves:
- Formation of 3-methoxy-4-nitro-1H-pyrazole : Reacting 3-methoxy-4-nitrohydrazine with appropriate reagents.
- Alkylation : Using alkylating agents like 3-chloropropan-1-amine in the presence of bases such as potassium carbonate in solvents like acetonitrile.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties.
In Vitro Studies
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The tested derivatives showed not only bactericidal activities but also inhibited biofilm formation .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 4a | Not specified | Inhibitory |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored extensively. Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable effects to established anti-inflammatory drugs like dexamethasone .
While the exact mechanisms remain under investigation, it is hypothesized that the nitro group may participate in redox reactions, influencing various biological pathways. The amine group likely engages in hydrogen bonding with biological molecules, modulating enzyme activities and receptor interactions .
Study on Pyrazole Derivatives
A comprehensive review highlighted that pyrazole compounds are versatile scaffolds with a range of biological activities, including antifungal and anticancer properties. For instance, certain derivatives were noted for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other similar compounds:
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-am | Shorter side chain | Moderate antimicrobial activity |
| 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)butan-1-am | Longer side chain | Enhanced antifungal properties |
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a pre-functionalized pyrazole core. For example, nitro-substituted pyrazoles can react with propan-1-amine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMF or THF. Elevated temperatures (35–80°C) and inert atmospheres are critical to minimize side reactions and improve regioselectivity . Key steps include:
- Cyclization : Formation of the pyrazole ring via hydrazine and carbonyl precursors under acidic conditions .
- Alkylation : Introducing the propan-1-amine moiety using alkyl halides or Mitsunobu reactions.
Optimization of solvent polarity and base strength can enhance yields by reducing hydrolysis of reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Solubility in deuterated chloroform or DMSO-d₆ is critical. The methoxy group (δ ~3.8 ppm) and nitro group (deshielded aromatic protons at δ ~8.5 ppm) provide diagnostic peaks. Compare shifts with structurally related compounds (e.g., pyrazole analogs with nitro substituents) to confirm regiochemistry .
- HRMS : Use electrospray ionization (ESI) to verify molecular weight (expected [M+H]⁺ ~255.1 g/mol). Discrepancies >5 ppm warrant re-evaluation of purity or synthetic steps .
- IR : Nitro group absorption bands (~1520 cm⁻¹ and 1350 cm⁻¹) confirm functional group integrity .
Advanced Research Questions
Q. How do electronic effects of the 3-methoxy and 4-nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the pyrazole ring for electrophilic attacks but deactivating it toward nucleophilic substitution. The methoxy group donates electrons via resonance, creating regioselective reactivity:
- Experimental Design : Perform DFT calculations to map electron density distribution. Compare reaction rates with analogs (e.g., 4-nitro vs. 4-fluoro substituents) in SN2 reactions with alkyl halides.
- Data Interpretation : Lower yields in nitro-containing derivatives may indicate steric hindrance or competing side reactions (e.g., nitro reduction under basic conditions) .
Q. How can contradictory biological activity data for analogs of this compound be resolved?
- Methodological Answer : Contradictions often arise from substituent-dependent bioavailability or off-target effects. Strategies include:
- Comparative Analysis : Test analogs with systematic substituent variations (e.g., replacing methoxy with ethoxy or fluorine) in standardized assays (e.g., enzyme inhibition or cytotoxicity screens) .
- Metabolic Profiling : Use LC-MS to identify metabolites that may modulate activity. For example, nitro groups can be reduced in vivo to amines, altering target binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets, reconciling divergent experimental results .
Q. What strategies optimize regioselectivity during functionalization of the pyrazole ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic attacks to the 5-position of the pyrazole.
- Catalytic Systems : Use transition-metal catalysts (e.g., CuBr) to favor cross-coupling at the 4-nitro position .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates, enhancing selectivity for meta-substitution relative to the nitro group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
